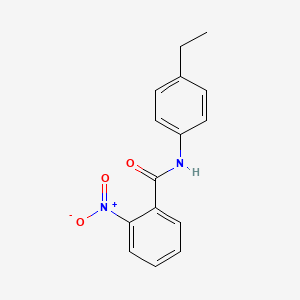![molecular formula C19H21N3O3 B5721772 isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5721772.png)
isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate, also known as AGN 190299, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate 190299 is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, this compound 190299 may modulate the activity of certain neurotransmitters in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 190299 has been shown to have a number of biochemical and physiological effects. In animal models, this compound 190299 has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. This compound 190299 has also been shown to decrease the activity of certain stress-related hormones, such as corticotropin-releasing factor, which may contribute to its therapeutic effects in psychiatric disorders.
実験室実験の利点と制限
One advantage of isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate 190299 is that it has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. This makes it a useful tool for studying the neurobiology of anxiety, depression, and other psychiatric disorders. However, one limitation of this compound 190299 is that its effects may vary depending on the animal species and strain used, as well as the specific experimental conditions.
将来の方向性
There are several future directions for research on isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate 190299. One area of interest is the development of more selective and potent D2 and 5-HT2A receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 190299 in combination with other drugs or therapies for the treatment of psychiatric disorders or cancer. Finally, further research is needed to fully understand the mechanism of action of this compound 190299 and its potential therapeutic applications.
合成法
The synthesis of isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate 190299 involves the reaction of 5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then isolated and purified to yield the final product.
科学的研究の応用
Isopropyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate 190299 has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and oncology. In neuroscience, this compound 190299 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In psychiatry, this compound 190299 has been studied for its potential use in the treatment of schizophrenia and bipolar disorder. In oncology, this compound 190299 has been shown to have anti-proliferative effects on cancer cells.
特性
IUPAC Name |
propan-2-yl N-(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)25-19(24)21-15-10-9-14-8-7-13-5-3-4-6-16(13)22(18(20)23)17(14)11-15/h3-6,9-12H,7-8H2,1-2H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRYWPVGUORCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)




![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)
phosphinic acid](/img/structure/B5721762.png)
![2-(3,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5721779.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5721793.png)